1,2-Dichloro-2-methylpropane

Description

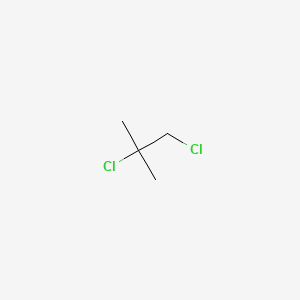

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl2/c1-4(2,6)3-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPNDCHKFIHPBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870661 | |

| Record name | 1,2-Dichloro-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-37-6, 27177-44-2 | |

| Record name | 1,2-Dichloro-2-methylpropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, dichloro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027177442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DICHLORO-2-METHYLPROPANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dichloro-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dichloro-2-methylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.945 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,2-dichloro-2-methylpropane CAS number 594-37-6 properties

An In-Depth Technical Guide to 1,2-Dichloro-2-methylpropane (CAS 594-37-6)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. The information is structured to deliver not just data, but also field-proven insights into its properties, handling, and application.

Section 1: Core Identity and Molecular Structure

This compound (CAS Number: 594-37-6) is a chlorinated hydrocarbon featuring a branched propane backbone.[1] Key structural characteristics include a primary chlorine atom attached to C1 and a tertiary chlorine atom at C2, which also bears two methyl groups. This arrangement imparts distinct chemical reactivity at each chlorinated center, a crucial aspect for its application in organic synthesis.

It is also known by several synonyms, including 1,2-Dichloroisobutane and 2-Methyl-1,2-dichloropropane.[1][2][3]

Caption: Correlation of structure to expected ¹H NMR signals.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

-

IR Spectrum: The IR spectrum will be characterized by C-H stretching and bending vibrations. The presence of the C-Cl bonds will also give rise to characteristic absorptions in the fingerprint region. Reference vapor phase and neat IR spectra are available for comparison. [4]* Mass Spectrometry: The mass spectrum will show a molecular ion peak. A key diagnostic feature will be the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl), leading to characteristic M, M+2, and M+4 peaks for fragments containing one or two chlorine atoms, respectively. [3]

Section 4: Reactivity, Synthesis, and Applications

The utility of this compound in research and development stems from its dual reactivity. [1][5]The tertiary chloride is susceptible to Sₙ1-type reactions due to the stability of the resulting tertiary carbocation. In contrast, the primary chloride is more amenable to Sₙ2 nucleophilic substitution. This differential reactivity allows for selective functionalization, a valuable attribute in multi-step synthesis.

It is primarily used as an intermediate in organic synthesis and as a research chemical. [1]For instance, it has been employed as a mild oxidant in iron-catalyzed C-H bond functionalization and benzannulation reactions, highlighting its role beyond a simple alkylating agent. [6]

Experimental Protocol 1: Synthesis via Alkene Chlorination (Illustrative)

A plausible and industrially relevant synthesis route involves the chlorination of isobutylene. This protocol is based on established principles of electrophilic addition to alkenes.

Causality: The reaction proceeds via a chloronium ion intermediate. The subsequent nucleophilic attack by a chloride ion occurs at the more substituted carbon atom (Markovnikov's rule), leading to the tertiary chloride, while the other chlorine adds to the primary carbon.

Methodology:

-

Setup: In a fume hood, equip a three-necked flask with a gas inlet tube, a dry ice condenser, and a mechanical stirrer.

-

Reaction: Cool the flask to -10 °C using an appropriate bath. Condense isobutylene gas into a suitable solvent (e.g., dichloromethane).

-

Chlorination: Bubble chlorine gas slowly through the stirred solution. The reaction is exothermic; maintain the temperature below 0 °C.

-

Monitoring: Monitor the reaction progress by GC-MS. The disappearance of the starting alkene indicates completion.

-

Workup: Once complete, purge the solution with nitrogen to remove excess chlorine. Wash the organic phase sequentially with 5% sodium thiosulfate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation. [6]

Section 5: Quality Control and Characterization Workflow

Ensuring the purity and identity of this compound is a self-validating process critical for reproducible downstream applications.

Experimental Protocol 2: Purity and Identity Verification

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To determine purity and confirm molecular weight.

-

Procedure: Dissolve a small sample in a volatile organic solvent (e.g., hexane). Inject onto a GC equipped with a non-polar column.

-

Validation: A single major peak in the chromatogram indicates high purity. The mass spectrum of this peak should match the expected fragmentation pattern and molecular ion for C₄H₈Cl₂. [3]2. NMR Spectroscopy (¹H and ¹³C):

-

Objective: To confirm the molecular structure.

-

Procedure: Prepare a sample in an appropriate deuterated solvent (e.g., CDCl₃) with a TMS internal standard. Acquire ¹H and ¹³C spectra.

-

Validation: The observed chemical shifts, integration values (for ¹H), and number of signals must correspond to the known structure of this compound. [7][8]3. Refractive Index Measurement:

-

Objective: A rapid physical constant check.

-

Procedure: Use a calibrated refractometer to measure the refractive index of the neat liquid at 20 °C.

-

Validation: The measured value should be consistent with the literature value (approx. 1.437). [2]

-

Caption: A self-validating workflow for quality control.

Section 6: Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling to mitigate risks.

GHS Hazard Classification

The compound is classified as a highly flammable liquid and vapor. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation. [4] Table 3: GHS Safety Information

| Category | Information |

| Pictogram(s) | GHS02 (Flame), GHS07 (Exclamation Mark) |

| Signal Word | Danger [4] |

| Hazard Statements | H225: Highly flammable liquid and vapor. [4] H315: Causes skin irritation. [4] H319: Causes serious eye irritation. [4] H335: May cause respiratory irritation. [4] |

| Precautionary Statements | P210: Keep away from heat, sparks, open flames. [9][10] P261: Avoid breathing vapors. P280: Wear protective gloves/eye protection. [10] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work must be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors. [9]* PPE: Standard PPE includes chemical-resistant gloves, safety goggles or a face shield, and a flame-retardant lab coat. [11]* Fire Safety: Keep away from all sources of ignition. [9][11]Use explosion-proof electrical equipment. [10]In case of fire, use alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers. [9]

Storage and Stability

-

Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases. [9][11]* Container: Keep the container tightly closed to prevent evaporation and moisture ingress. [9][10]Some suppliers recommend refrigeration (2°C to 8°C). [5][12]* Stability: The compound is stable under recommended storage conditions. [11]

References

-

This compound. LookChem. [Link]

-

594-37-6 | this compound. Alachem Co., Ltd. [Link]

-

This compound | C4H8Cl2 | CID 117943. PubChem, National Institutes of Health. [Link]

-

Chemical Properties of Propane, 1,2-dichloro-2-methyl- (CAS 594-37-6). Cheméo. [Link]

-

Propane, 1,2-dichloro-2-methyl-. NIST Chemistry WebBook. [Link]

-

This compound CAS:594-37-6. CPAChem. [Link]

-

Safety Data Sheet - 2-Chloro-2-methylpropane. Philip Harris. [Link]

-

This compound. Stenutz. [Link]

-

1,2‐Dichloro‐2‐methylpropane. ResearchGate. [Link]

-

1,2-Dichloro-2-methyl-propane [1H NMR] Spectrum. SpectraBase. [Link]

-

1,2-Dichloro-2-methyl-propane [13C NMR] Chemical Shifts. SpectraBase. [Link]

-

This compound. Pharmaffiliates. [Link]

Sources

- 1. CAS 594-37-6: this compound | CymitQuimica [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. Propane, 1,2-dichloro-2-methyl- [webbook.nist.gov]

- 4. This compound | C4H8Cl2 | CID 117943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. cdn.images.fecom-media.com [cdn.images.fecom-media.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. fishersci.com [fishersci.com]

- 12. This compound CAS:594-37-6) EC:209... [cpachem.com]

An In-Depth Technical Guide to the Physical Properties of 1,2-Dichloro-2-Methylpropane

Introduction: Understanding 1,2-Dichloro-2-methylpropane

This compound (CAS No. 594-37-6) is a chlorinated hydrocarbon featuring a branched propane backbone. Specifically, it is a geminal and vicinal dihalide, with two chlorine atoms and a methyl group attached to the second carbon atom. This structural arrangement imparts specific chemical and physical characteristics that are critical for its application in various synthetic pathways. As a research chemical and an intermediate in organic synthesis, a thorough understanding of its physical properties is paramount for professionals in drug development and chemical research to ensure predictable behavior in reaction media, purification processes, and storage.[1][2]

This guide provides a comprehensive overview of the core physical properties of this compound, detailing the experimental basis for their determination and the scientific principles that govern them.

Core Physical Characteristics

The fundamental physical properties of this compound are summarized below. These values are critical for designing experiments, developing purification protocols, and ensuring safe handling.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈Cl₂ | [3] |

| Molecular Weight | 127.01 g/mol | [3] |

| CAS Number | 594-37-6 | [2][3] |

| Appearance | Colorless liquid with a sweet odor | [1] |

| Boiling Point | 106.5 - 107 °C (at 760 mmHg) | [4] |

| Melting Point | -70.34 °C (estimate) | [4] |

| Density | 1.093 g/cm³ (at 20 °C) | [4] |

| Refractive Index (n²⁰/D) | 1.437 | [4] |

| Flash Point | 15.6 °C | [4] |

| Vapor Pressure | 32.9 mmHg (at 25 °C) | [4] |

Thermophysical Properties

The thermophysical properties dictate the compound's behavior under varying temperature and pressure, which is fundamental knowledge for distillation, reaction temperature control, and storage.

Boiling Point and Vapor Pressure

The boiling point of this compound is recorded at 106.5 °C.[4] This is significantly higher than its non-chlorinated parent alkane, isobutane (-11.7 °C), due to increased molecular weight and the introduction of dipole-dipole interactions alongside London dispersion forces, which require more energy to overcome.[5]

Vapor pressure, the pressure exerted by the vapor in thermodynamic equilibrium with its condensed phases, is a critical parameter for distillation and for assessing volatility. The relationship between vapor pressure (P) and temperature (T) can be modeled using the Antoine equation: log₁₀(P) = A − (B / (T + C)).

Causality in Experimental Determination: Distillation

The boiling point is experimentally determined through distillation. This process works by heating the liquid to a temperature where its vapor pressure equals the surrounding atmospheric pressure, at which point the liquid boils. For a pure compound, this occurs at a constant temperature. The choice of distillation (simple vs. fractional) depends on the purity of the sample and the boiling points of any potential contaminants. Given its use as a synthetic intermediate, fractional distillation is often the preferred method for purification and accurate boiling point determination.

-

Apparatus Setup: Assemble a simple distillation apparatus as depicted in the workflow diagram below. The distilling flask should be no more than two-thirds full.

-

Heating: Gently heat the distilling flask using a heating mantle. Add boiling chips to ensure smooth boiling.

-

Equilibration: As the liquid heats, vapor will rise and come into contact with the thermometer. The temperature will plateau when the vapor composition is stable and in equilibrium with the liquid.

-

Data Recording: Record the temperature at which a steady flow of distillate is collected. This temperature is the boiling point. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.

Caption: Experimental workflow for boiling point determination.

Density

The density of this compound is approximately 1.093 g/cm³, meaning it is denser than water.[4] The inclusion of two heavy chlorine atoms on a small carbon skeleton significantly increases the mass relative to the volume.[6]

Causality in Experimental Determination: Pycnometry

Density is precisely measured using a pycnometer, a flask with a specific, accurately known volume. The principle is straightforward: by measuring the mass of the pycnometer when empty, when filled with a reference substance (like water), and when filled with the sample substance, the density of the sample can be calculated with high precision. This method is chosen for its accuracy and reproducibility.

Spectroscopic Profile for Structural Elucidation

Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. For a drug development professional or a research scientist, interpreting this data is key to confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating organic structures.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show two distinct signals, reflecting the two different chemical environments for the protons.

-

A singlet integrating to 6 protons, corresponding to the two equivalent methyl groups (-CH₃) attached to the quaternary carbon.

-

A singlet integrating to 2 protons, corresponding to the methylene group (-CH₂Cl). The lack of splitting (singlets) is due to the absence of adjacent protons. The chemical shifts would be influenced by the electronegative chlorine atoms.

-

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. Three signals are expected:

-

One signal for the two equivalent methyl carbons.

-

One signal for the methylene carbon (-CH₂Cl).

-

One signal for the quaternary carbon (-C(Cl)-).

-

Caption: Correlation of structure to ¹H NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorption bands would include:

-

C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of alkane C-H bonds.

-

C-Cl stretching: Characteristic absorptions in the fingerprint region, typically between 600-800 cm⁻¹, confirming the presence of chloro groups.

-

C-C skeletal vibrations: Also found in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): A cluster of peaks will be observed for the molecular ion due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). For a molecule with two chlorine atoms, we expect to see peaks at m/z 126 (for C₄H₈³⁵Cl₂), 128 (for C₄H₈³⁵Cl³⁷Cl), and 130 (for C₄H₈³⁷Cl₂), with a characteristic intensity ratio of approximately 9:6:1.

-

Fragmentation: Common fragmentation pathways would involve the loss of a chlorine atom or a methyl group, leading to characteristic fragment ions.

Solubility Characteristics

Consistent with the properties of haloalkanes, this compound is insoluble in water but soluble in common organic solvents.[1][7]

-

Insolubility in Water: Despite the polarity of the C-Cl bonds, the molecule as a whole is nonpolar and cannot form hydrogen bonds with water. The energy required to disrupt the hydrogen bonding network of water is greater than the energy released by forming new, weaker dipole-dipole interactions.[7]

-

Solubility in Organic Solvents: It readily dissolves in nonpolar or weakly polar organic solvents like ethers, chloroform, and hydrocarbons.[7] This is governed by the "like dissolves like" principle, where the intermolecular forces between the solute and solvent molecules are similar in nature and strength.

Safety and Handling for Physical Property Determination

When conducting experiments to determine the physical properties of this compound, it is crucial to adhere to strict safety protocols.

-

Flammability: The compound is a highly flammable liquid and vapor with a low flash point.[3] All experimental setups must be located in a well-ventilated fume hood, away from ignition sources.[8] Equipment must be properly grounded to prevent static discharge.[9]

-

Health Hazards: It is classified as a skin and eye irritant and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[1]

Conclusion

The physical properties of this compound—from its boiling point and density to its detailed spectroscopic profile—are a direct consequence of its molecular structure. A comprehensive grasp of these characteristics is essential for its effective and safe utilization in research and development. The data and experimental rationales presented in this guide serve as a foundational resource for scientists and professionals, enabling them to confidently integrate this compound into their synthetic and developmental workflows.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 117943, this compound. Available at: [Link]

-

CK-12 Foundation (2023). Physical Properties of Haloalkanes and Haloarenes. Available at: [Link]

-

Chemistry LibreTexts (2015). 6.1: Physical Properties of Haloalkanes. Available at: [Link]

-

ResearchGate. 1,2‐Dichloro‐2‐methylpropane. Available at: [Link]

-

Khan Academy (2021). Physical properties of haloalkanes| Haloalkanes and haloarenes. Available at: [Link]

-

Chemistry Student. Physical Properties of Haloalkanes and Haloarenes. Available at: [Link]

-

Pharmaffiliates. CAS No : 594-37-6 | Product Name : this compound. Available at: [Link]

Sources

- 1. CAS 594-37-6: this compound | CymitQuimica [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | C4H8Cl2 | CID 117943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chemistrystudent.com [chemistrystudent.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

1,2-dichloro-2-methylpropane boiling point and melting point

An In-Depth Technical Guide to the Physicochemical Properties of 1,2-Dichloro-2-methylpropane

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, focusing on its core physicochemical properties, particularly its boiling and melting points. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies for accurate characterization.

Introduction to this compound

This compound (CAS No: 594-37-6), also known as isobutylene dichloride, is a chlorinated hydrocarbon with the molecular formula C₄H₈Cl₂.[1][2][3][4] Its structure, featuring a propane backbone with two chlorine atoms and a methyl group attached to the second carbon, results in a volatile, colorless liquid with a characteristic sweet odor.[2] This compound serves as a valuable intermediate in organic synthesis and is utilized in various chemical manufacturing processes.[2][5] A thorough understanding of its physical properties is paramount for its effective application and for ensuring safety in laboratory and industrial settings.

Core Physicochemical Properties

The arrangement of atoms and the nature of the chemical bonds in this compound dictate its physical characteristics. The presence of two polar carbon-chlorine (C-Cl) bonds introduces dipole-dipole interactions, while its overall molecular weight and structure influence London dispersion forces. These intermolecular forces are stronger than those in corresponding alkanes, leading to higher boiling and melting points compared to hydrocarbons of similar mass.[6][7] However, the branched, somewhat spherical shape of the molecule slightly reduces the surface area available for intermolecular contact compared to a linear isomer, which can moderate its boiling point.[7][8]

Data Summary

The critical physicochemical data for this compound are summarized below for ease of reference.

| Property | Value | Source(s) |

| Boiling Point | 106.5 - 107 °C (at 760 mmHg) | [1][9][10] |

| Melting Point | -70.34 °C (estimated) | [1] |

| Density | 1.082 - 1.097 g/cm³ (at 20-25°C) | [1][9][10] |

| Molecular Weight | 127.01 g/mol | [1][3][4] |

| Appearance | Colorless liquid/oil | [2][11] |

| Flash Point | 15.6 °C | [1] |

| Refractive Index | n20/D 1.437 | [1] |

| Solubility | Insoluble in water; soluble in organic solvents | [2][10] |

Experimental Determination of Thermophysical Properties

The precise experimental determination of boiling and melting points is fundamental to verifying the purity and identity of a chemical substance. The protocols described below are designed as self-validating systems, incorporating steps to ensure accuracy and reproducibility.

Protocol for Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[12] For a pure compound, this occurs over a narrow temperature range. The following protocol utilizes the distillation method, which is a standard and reliable technique.

-

Apparatus Assembly: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a collection flask. Ensure all glassware is clean and dry.

-

Sample Preparation: Place approximately 15-20 mL of this compound and a few boiling chips into the round-bottom flask to ensure smooth boiling.

-

Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the boiling liquid.

-

Heating: Gently heat the flask using a heating mantle. The heating rate should be controlled to produce a distillation rate of 1-2 drops per second.

-

Causality: A slow, steady heating rate is crucial. Overly rapid heating can lead to superheating and inaccurate temperature readings.

-

-

Data Acquisition: Record the temperature when the first drop of distillate is collected and monitor the temperature throughout the distillation. A pure compound will exhibit a stable temperature plateau.

-

Boiling Point Range: Record the temperature range from the point of the first collected drop to the point where the temperature begins to drop after the bulk of the sample has distilled.

-

Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from 760 mmHg, a correction may be necessary to normalize the boiling point.

-

Trustworthiness: Recording the atmospheric pressure and applying a correction if needed is a key step in validating the result against standard literature values.

-

Caption: Workflow for Boiling Point Determination via Distillation.

Protocol for Melting Point Determination

Given that this compound has a very low estimated melting point of -70.34°C, its determination requires specialized low-temperature apparatus and is less commonly performed in a standard organic lab than boiling point measurement.[1] The principle, however, remains universal: identifying the temperature range over which the solid-to-liquid phase transition occurs.[12] The following is a generalized protocol adaptable for low-temperature measurements.

-

Sample Preparation: Ensure the sample is completely solidified by cooling it well below its expected melting point.

-

Loading: Finely crush the solid sample and pack a small amount (1-2 mm in height) into a capillary tube.

-

Causality: A small, tightly packed sample ensures uniform heat transfer and a more accurate observation of the melting process.

-

-

Apparatus Setup: Place the capillary tube into a low-temperature melting point apparatus equipped with a cooling bath (e.g., liquid nitrogen or a cryocooler) and a calibrated digital thermometer or thermocouple.

-

Heating/Warming Rate: The apparatus should be programmed to warm the sample at a slow, controlled rate, typically 1-2 °C per minute, as it approaches the expected melting range.

-

Trustworthiness: A slow heating rate near the melting point is the most critical factor for obtaining an accurate melting range. Rushing this step is a common source of error.

-

-

Observation & Data Recording:

-

Record the temperature (T₁) at which the first signs of liquid formation are observed.

-

Record the temperature (T₂) at which the last crystal of the solid phase melts completely.

-

-

Reporting: The melting point is reported as the T₁-T₂ range. A narrow range (e.g., < 1°C) is indicative of high purity.[12]

Caption: Workflow for Low-Temperature Melting Point Determination.

Handling, Stability, and Applications

This compound is a highly flammable liquid and vapor that can cause irritation.[10] It should be handled with appropriate personal protective equipment in a well-ventilated area. Due to its volatility and potential environmental risks, proper containment and disposal procedures are essential.[2]

In terms of applications, its primary use is as a reagent and intermediate in organic synthesis. It can participate in reactions such as nucleophilic substitution and can also serve as a mild oxidant in certain iron-catalyzed reactions.[10]

Conclusion

The boiling and melting points of this compound are defining physical constants that are critical for its identification, purity assessment, and safe handling. With a boiling point of approximately 106.5-107 °C and an estimated melting point of -70.34 °C, its physical state under standard conditions is a liquid.[1][9] The methodologies outlined in this guide provide a robust framework for the empirical verification of these properties, grounding laboratory practice in the fundamental principles of physical chemistry and ensuring the generation of reliable, high-quality data for research and development.

References

-

Stenutz, R. This compound. .

-

LookChem. This compound. .

-

CymitQuimica. CAS 594-37-6: this compound. .

-

ResearchGate. 1,2‐Dichloro‐2‐methylpropane. .

-

PubChem. This compound. .

-

OpenOChem Learn. Physical Properties of Alcohols and Alkyl Halides. .

-

Cheméo. Chemical Properties of Propane, 1,2-dichloro-2-methyl- (CAS 594-37-6). .

-

AdiChemistry. physical properties | organohalogen compounds | alkyl halides | haloalkanes. .

-

Vedantu. Alkyl Halide - Definition, Structures, Properties, Preparation and FAQs. .

-

ElectronicsAndBooks. Molecular Freedom and Melting in Alkyl Halides. .

-

SlideShare. Determination of melting and boiling points. .

-

PubChem. This compound-1-thiol. .

-

NIST WebBook. Propane, 1,2-dichloro-2-methyl-. .

-

Pharmaffiliates. CAS No : 594-37-6 | Product Name : this compound. .

-

Fisher Scientific. 2-Chloro-2-methylpropane, 99% 25 mL. .

-

ChemicalBook. 2-Chloro-2-methylpropane synthesis. .

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 1-Chloro-2-methylpropane: A Guide for Manufacturers. .

Sources

- 1. lookchem.com [lookchem.com]

- 2. CAS 594-37-6: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C4H8Cl2 | CID 117943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Propane, 1,2-dichloro-2-methyl- [webbook.nist.gov]

- 5. nbinno.com [nbinno.com]

- 6. Physical Properties of Alcohols and Alkyl Halides | OpenOChem Learn [learn.openochem.org]

- 7. adichemistry.com [adichemistry.com]

- 8. Alkyl Halide - Definition, Structures, Properties, Preparation and FAQs [vedantu.com]

- 9. This compound [stenutz.eu]

- 10. researchgate.net [researchgate.net]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. alnoor.edu.iq [alnoor.edu.iq]

molecular weight of 1,2-dichloro-2-methylpropane

An In-Depth Technical Guide to 1,2-Dichloro-2-methylpropane: Properties, Analysis, and Synthetic Relevance

Executive Summary: This whitepaper provides a comprehensive technical overview of this compound (CAS No: 594-37-6), a chlorinated hydrocarbon of interest to researchers and professionals in organic synthesis and drug development. The document details the compound's fundamental physicochemical properties, centered around its molecular weight, and extends to its synthetic pathways, reactivity, established analytical methodologies, and safety considerations. By integrating field-proven insights with authoritative data, this guide serves as a critical resource for the practical application and understanding of this versatile chemical intermediate.

This compound, also known as 1,2-dichloroisobutane, is an organochlorine compound with the molecular formula C4H8Cl2.[1][2] Its structure features a propane backbone with two chlorine atoms and a methyl group attached to the second carbon atom.[1] This arrangement, which includes a tertiary carbon, confers specific reactivity compared to other dichloropropane isomers.[3] While not as widely documented as some commodity chemicals, it serves as a useful research chemical and intermediate in specialized organic synthesis.[1][4] Its utility stems from the presence of two reactive chlorine atoms on a branched carbon skeleton, offering potential for various synthetic transformations.[3] This guide elucidates the core scientific principles and practical data necessary for its effective use in a laboratory or industrial research setting.

Core Physicochemical Properties

The foundation of any chemical's utility is its physicochemical profile. The molecular weight of this compound is a central parameter from which many other properties are derived. The calculated molecular weight is approximately 127.01 g/mol .[3][4] A summary of its key quantitative data is presented below.

| Property | Value | Source |

| Molecular Weight | 127.01 g/mol | [3][4][5] |

| Exact Mass | 126.0003056 Da | [5] |

| Molecular Formula | C4H8Cl2 | [1][3][5] |

| CAS Number | 594-37-6 | [1][2][5] |

| Density | 1.082 g/cm³ | |

| Boiling Point | 106.5 °C at 760 mmHg | |

| Melting Point | -70.34 °C (estimate) | |

| Flash Point | 15.6 °C | |

| Refractive Index (n20/D) | 1.437 | |

| InChI Key | OQPNDCHKFIHPBY-UHFFFAOYSA-N | [2][3][5] |

Synthesis and Chemical Reactivity

The reactivity of this compound is largely dictated by the two chlorine substituents. The presence of a chlorine atom on a tertiary carbon suggests that SN1-type reactions could be facile, while the primary chlorine allows for SN2 reactions.

Plausible Synthetic Pathway: Electrophilic Addition

A common industrial method for producing vicinal dihalides is the electrophilic addition of a halogen to an alkene. For this compound, a logical and efficient synthetic route involves the reaction of isobutylene (2-methylpropene) with chlorine (Cl2).

Mechanism Explanation: The reaction is initiated by the polarization of the Cl-Cl bond as it approaches the electron-rich pi bond of the isobutylene. This leads to the formation of a bridged chloronium ion intermediate. The tertiary carbocation character of one of the carbons makes it highly electrophilic. The subsequent backside attack by the chloride ion (Cl-) on the more substituted carbon atom opens the three-membered ring, yielding the final product, this compound. This regioselectivity is governed by Markovnikov's rule, where the nucleophile attacks the carbon best able to stabilize a positive charge.

Caption: Plausible synthesis of this compound.

Key Chemical Reactions

This compound can participate in several key reactions, making it a versatile intermediate:

-

Hydrolysis: When treated with water, particularly in the presence of an acid catalyst, the compound can be hydrolyzed to produce isobutyraldehyde.[3]

-

Dehydrohalogenation: Under basic conditions, it can undergo elimination reactions (losing HCl) to form various alkenes, such as isobutylene.[3]

-

Oxidant in Catalysis: It has been used as a mild oxidant in iron-catalyzed cross-coupling reactions, such as in the synthesis of phenanthrenes and the monoarylation of primary amines.[6] This application is crucial in modern synthetic chemistry where mild and selective oxidants are required.

Analytical Methodologies

For researchers, verifying the identity, purity, and concentration of this compound is critical. Gas Chromatography-Mass Spectrometry (GC-MS) is the most suitable and widely used technique for the analysis of volatile chlorinated hydrocarbons.[7]

Experimental Protocol: GC-MS Analysis

This protocol provides a self-validating workflow for the quantification of this compound in a solution (e.g., a reaction mixture).

Objective: To determine the purity or concentration of this compound.

Materials:

-

Sample containing this compound

-

High-purity solvent (e.g., Hexane or Ethyl Acetate)

-

Internal Standard (IS) (e.g., 1,3-dichloro-2-methylpropane, CAS 616-19-3, if baseline separation is achieved)

-

Anhydrous Sodium Sulfate

-

GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

Methodology:

-

Standard Preparation:

-

Prepare a stock solution of a certified reference standard of this compound (e.g., 1000 µg/mL) in the chosen solvent.

-

Perform serial dilutions to create a calibration curve with at least five concentration levels (e.g., 1, 5, 10, 50, 100 µg/mL).

-

Spike each calibration standard and a blank with a fixed concentration of the Internal Standard.

-

Causality: A multi-point calibration curve is essential for establishing linearity and ensuring accurate quantification over a range of concentrations, a cornerstone of trustworthy analytical methods. The IS corrects for variations in injection volume and instrument response.

-

-

Sample Preparation:

-

Accurately dilute a known weight or volume of the sample in the chosen solvent to fall within the calibration range.

-

Add the same fixed concentration of the Internal Standard to the diluted sample.

-

If the sample is from an aqueous matrix, perform a liquid-liquid extraction with the solvent.[7] Pass the organic extract through a small plug of anhydrous sodium sulfate to remove residual water.

-

Causality: Removing water is critical as it can damage the GC column and interfere with ionization in the mass spectrometer.

-

-

GC-MS Instrumentation and Analysis:

-

GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5ms).

-

Injector: Split/splitless, set to 250°C with a split ratio of 20:1.

-

Oven Program: Initial temperature 40°C, hold for 2 minutes, ramp at 10°C/min to 200°C, hold for 2 minutes.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MS Transfer Line: 280°C.

-

Ion Source: Electron Ionization (EI) at 70 eV, temperature at 230°C.

-

Analysis Mode: Scan mode (e.g., m/z 40-200) for initial identification, and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification. Key ions for this compound should be determined from its mass spectrum.[2]

-

-

Data Processing:

-

Integrate the peak areas for this compound and the Internal Standard in both the standards and the sample.

-

Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the concentration of the standards.

-

Calculate the concentration of the analyte in the sample using the response ratio from the sample and the regression equation from the calibration curve.

-

Caption: Standard workflow for GC-MS analysis.

Applications in Research and Drug Development

This compound serves primarily as a building block and reagent in synthetic chemistry.[8]

-

Synthetic Intermediate: Its structure is a useful scaffold for introducing the isobutane skeleton with functional handles. Nucleophilic substitution reactions can replace the chlorine atoms to build more complex molecules, which is a fundamental process in creating novel compounds for drug discovery pipelines.[3][9]

-

Reference Compound: Due to its well-defined boiling point, it can be used as a reference compound for calibrating distillation equipment or as a standard in chromatographic method development.[3]

-

Reagent in Catalysis: As mentioned, its role as a mild oxidant in iron-catalyzed reactions demonstrates its utility in modern C-H functionalization chemistry, a field of intense interest for creating pharmaceutical intermediates more efficiently.[6]

Safety and Handling

As a chlorinated hydrocarbon and flammable liquid, proper handling of this compound is mandatory.

-

Hazards: It is classified as a highly flammable liquid and vapor (H225).[5][10] It is also known to cause skin and serious eye irritation.[5] Inhalation may cause respiratory tract irritation.[5][11]

-

Handling: Work should be conducted in a well-ventilated fume hood.[11] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is essential.[1][12] All ignition sources must be eliminated from the handling area, and equipment must be properly grounded to prevent static discharge.[10][11][12]

-

Storage: Store in a cool, well-ventilated area in a tightly closed container.[11] It should be kept away from strong oxidizing agents.[12]

Conclusion

This compound, with a molecular weight of 127.01 g/mol , is more than a simple chemical entity; it is a specialized tool for the research chemist. Its distinct structure and reactivity profile enable its use as a synthetic intermediate and a reagent in advanced catalytic systems. A thorough understanding of its physicochemical properties, coupled with robust analytical methods for quality control and safe handling practices, is paramount for leveraging its full potential in research and development. This guide provides the authoritative grounding and practical protocols necessary for scientists to confidently incorporate this compound into their work.

References

- 1. CAS 594-37-6: this compound | CymitQuimica [cymitquimica.com]

- 2. Propane, 1,2-dichloro-2-methyl- [webbook.nist.gov]

- 3. Buy this compound | 27177-44-2 [smolecule.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | C4H8Cl2 | CID 117943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. cpachem.com [cpachem.com]

- 11. cdn.images.fecom-media.com [cdn.images.fecom-media.com]

- 12. fishersci.com [fishersci.com]

1,2-dichloro-2-methylpropane chemical structure and formula

An In-Depth Technical Guide to 1,2-Dichloro-2-methylpropane

Introduction

This compound is a saturated organohalide classified as a vicinal dichloride. Its structure, featuring chlorine atoms on adjacent primary and tertiary carbons, imparts distinct chemical reactivity that makes it a valuable intermediate and reagent in specialized organic synthesis. While not as commonplace as simpler alkyl halides, its utility in academic research and process development, particularly as an oxidant in certain catalytic cycles, warrants a detailed examination. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, spectroscopic signature, synthesis, and key chemical transformations, tailored for researchers and professionals in chemical and pharmaceutical development.

Molecular Structure and Identification

The systematic IUPAC name for this compound is this compound. It is also known by synonyms such as 1,2-dichloroisobutane and isobutylene dichloride. The core of the molecule is a propane chain with a methyl group and a chlorine atom attached to the central carbon (C2), and a second chlorine atom attached to one of the terminal carbons (C1).

The presence of a tertiary alkyl chloride and a primary alkyl chloride within the same molecule is the defining structural feature, which dictates its reactivity profile, often leading to selective reactions at the more reactive tertiary position.

Caption: 2D skeletal structure of this compound.

Key Identifiers

A summary of essential identifiers for this compound is provided below for unambiguous reference.

| Identifier | Value | Source(s) |

| CAS Number | 594-37-6 | |

| Molecular Formula | C₄H₈Cl₂ | |

| Molecular Weight | 127.01 g/mol | |

| IUPAC Name | This compound | |

| Canonical SMILES | CC(C)(CCl)Cl | |

| InChI Key | OQPNDCHKFIHPBY-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a colorless liquid under standard conditions. It is characterized by its insolubility in water but good solubility in common organic solvents, a typical trait for non-polar alkyl halides. Its physical properties are dictated by its branched structure and the presence of two electronegative chlorine atoms.

| Property | Value | Source(s) |

| Density | 1.082 g/cm³ (at 20°C) | |

| Boiling Point | 106.5 °C (at 760 mmHg) | |

| Melting Point | -70.34 °C (estimate) | |

| Flash Point | 15.6 °C | |

| Refractive Index (n20/D) | 1.437 | |

| Vapor Pressure | 32.9 mmHg (at 25°C) |

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show two distinct signals corresponding to the two non-equivalent sets of protons.

-

A singlet integrating to 6H for the two equivalent methyl groups (-CH₃) attached to the tertiary carbon.

-

A singlet integrating to 2H for the methylene group (-CH₂Cl) protons. The simplicity of the spectrum (two singlets) is a direct consequence of the absence of adjacent protons for spin-spin coupling.

-

-

¹³C NMR Spectroscopy : The carbon NMR spectrum should display three signals, confirming the three unique carbon environments in the molecule.

-

A signal for the two equivalent methyl carbons (-CH₃).

-

A signal for the methylene carbon (-CH₂Cl).

-

A signal for the quaternary carbon (-C(Cl)-).

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present. Key absorption bands would include:

-

C-H stretching from the alkyl groups, typically in the 2850-3000 cm⁻¹ region.

-

C-H bending vibrations for the methyl and methylene groups around 1375-1465 cm⁻¹.

-

C-Cl stretching vibrations, which are characteristic of halogenoalkanes, appearing in the fingerprint region, generally between 550-750 cm⁻¹.

-

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry would show a molecular ion peak (M⁺). A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks) would be a definitive feature. Common fragmentation pathways would involve the loss of a chlorine atom or a methyl group to form stable carbocations.

Synthesis and Manufacturing

The primary industrial and laboratory synthesis of vicinal dichlorides is achieved through the electrophilic addition of chlorine (Cl₂) across a carbon-carbon double bond. For this compound, the precursor is isobutylene (2-methylpropene).

Protocol: Electrophilic Chlorination of Isobutylene

The reaction proceeds via a classic electrophilic addition mechanism. The electron-rich double bond of isobutylene attacks the chlorine molecule, leading to the formation of a cyclic chloronium ion intermediate. The chloride ion (Cl⁻) then attacks one of the carbons of the bridged intermediate from the anti-face. Due to the electronic stability of a tertiary carbocation, the attack preferentially occurs at the more substituted carbon, leading to the desired product.

Caption: Workflow for the synthesis of this compound.

Experimental Considerations:

-

Causality: The choice of a non-polar, aprotic solvent like dichloromethane (CH₂Cl₂) is critical. Protic solvents like water could compete with the chloride ion as a nucleophile, leading to the formation of a chlorohydrin byproduct.

-

Side Reactions: Substitution chlorination can occur, particularly at higher temperatures or under UV light, leading to byproducts like methallyl chloride. Therefore, the reaction is typically carried out at low temperatures and in the dark to favor the addition pathway.

Chemical Reactivity and Applications

The dual reactivity of the primary and tertiary chloride centers is central to the chemistry of this compound.

A. Nucleophilic Substitution and Hydrolysis

The tertiary chloride is significantly more susceptible to nucleophilic substitution via an SN1-type mechanism due to the stability of the intermediate tertiary carbocation. For instance, hydrolysis of this compound selectively yields 1-chloro-2-methyl-2-propanol.

The mechanism involves a slow, rate-determining step where the tertiary chloride dissociates to form a stable tertiary carbocation. This is followed by a rapid attack by a water molecule (nucleophile).

Caption: Simplified mechanism for the selective hydrolysis of this compound.

B. Elimination Reactions

As a vicinal dihalide, this compound can undergo elimination reactions.

-

Dehydrohalogenation : Treatment with a strong base can induce E2 elimination, removing HCl to form unsaturated chlorinated products. The regioselectivity of this reaction depends on the base and reaction conditions.

-

Dehalogenation : Reaction with zinc dust or iodide ions can cause the elimination of both chlorine atoms to yield isobutylene. This is a characteristic reaction of vicinal dihalides.

C. Application as an Oxidant in Catalysis

A notable application is its use as a mild oxidant in iron-catalyzed cross-coupling and C-H activation reactions. In these catalytic cycles, it is believed to re-oxidize the active iron catalyst (e.g., from Fe(0) or Fe(I) back to a higher oxidation state), allowing the catalytic cycle to continue.

An In-Depth Technical Guide to the Spectroscopic Data of 1,2-Dichloro-2-Methylpropane

This guide provides a comprehensive analysis of the spectroscopic data for 1,2-dichloro-2-methylpropane (C₄H₈Cl₂), a halogenated alkane.[1] Intended for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data. The interpretation of this data is crucial for the structural elucidation and quality control of this compound in various scientific applications.

Molecular Structure and Properties

This compound, also known as isobutylene dichloride, has a molecular weight of 127.01 g/mol .[1] Its structure consists of a propane backbone with two chlorine atoms and a methyl group attached to the second carbon atom.

Molecular Structure:

This structure dictates the spectroscopic signatures that will be explored in the subsequent sections.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A common method for analyzing volatile organic compounds like this compound is through gas chromatography coupled with mass spectrometry (GC-MS) using electron ionization.

Step-by-Step Methodology:

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane) is injected into the gas chromatograph.

-

Chromatographic Separation: The sample is vaporized and travels through a capillary column, separating it from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺˙).

-

Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller, charged species.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Causality and Trustworthiness: The use of a standardized 70 eV electron beam ensures reproducible fragmentation patterns, making the resulting spectrum comparable to established databases like the NIST Mass Spectrometry Data Center.[1] This protocol provides a self-validating system as the fragmentation pattern is a unique fingerprint of the molecule's structure.

Interpretation of the Mass Spectrum

The mass spectrum of this compound exhibits a characteristic pattern of peaks that can be interpreted to confirm its structure.

Key Spectral Features:

| m/z | Relative Intensity | Proposed Fragment Ion | Interpretation |

| 126/128/130 | Low | [C₄H₈Cl₂]⁺˙ | Molecular ion peaks. The isotopic pattern (M, M+2, M+4) is characteristic of a molecule containing two chlorine atoms. |

| 91/93 | Moderate | [C₄H₈Cl]⁺ | Loss of a chlorine radical (·Cl). The isotopic pattern confirms the presence of one chlorine atom. |

| 77 | High | [C₃H₅Cl]⁺˙ | Further fragmentation, likely involving rearrangement. |

| 55 | High | [C₄H₇]⁺ | Loss of both chlorine atoms and a hydrogen atom. |

| 41 | High | [C₃H₅]⁺ | Allyl cation, a stable fragment. |

Data sourced from NIST and PubChem databases.[1]

Fragmentation Pathway Diagram:

Caption: Major fragmentation pathways of this compound in EI-MS.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.

Experimental Protocol: Neat Liquid Film IR

For a liquid sample like this compound, a simple and effective method for obtaining an IR spectrum is the neat liquid film technique.

Step-by-Step Methodology:

-

Sample Preparation: A single drop of neat (undiluted) this compound is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.

-

Sample Holder: The salt plates are mounted in a sample holder.

-

Spectral Acquisition: The sample holder is placed in the beam path of an FTIR spectrometer.

-

Data Collection: The instrument scans the sample with infrared radiation, and the resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Causality and Trustworthiness: This protocol is straightforward and avoids the use of solvents, which would introduce their own absorption bands and potentially obscure the sample's spectrum. The resulting spectrum is a direct measurement of the vibrational modes of the pure compound.

Interpretation of the IR Spectrum

The IR spectrum of this compound is characterized by absorptions corresponding to the vibrations of its C-H and C-Cl bonds.

Key Vibrational Modes:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Interpretation |

| 2980-2870 | Strong | C-H stretch | Aliphatic C-H stretching from the methyl and methylene groups. |

| 1470-1450 | Medium | C-H bend (scissoring) | Bending vibration of the CH₂ group. |

| 1390-1370 | Medium | C-H bend (umbrella) | Symmetric bending of the CH₃ groups. |

| 800-600 | Strong | C-Cl stretch | Stretching vibrations of the carbon-chlorine bonds. |

Characteristic regions for alkyl halides.

Molecular Vibrations Diagram:

Caption: Key vibrational modes of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR

High-resolution ¹H and ¹³C NMR spectra are typically acquired using a high-field NMR spectrometer.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃), which is NMR-inactive. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

NMR Tube: The solution is transferred to a 5 mm NMR tube.

-

Spectrometer Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton NMR spectrum. Key parameters include the number of scans, relaxation delay, and acquisition time.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon-13 NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Causality and Trustworthiness: The use of a deuterated solvent and an internal standard ensures accurate chemical shift referencing. High-field instruments provide better signal dispersion and resolution, which is crucial for unambiguous spectral interpretation.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show two distinct signals corresponding to the two different proton environments.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.8 | Singlet | 2H | -CH₂Cl |

| ~1.8 | Singlet | 6H | -C(CH₃)₂Cl |

Interpretation:

-

The singlet at approximately 3.8 ppm is assigned to the two protons of the chloromethyl group (-CH₂Cl). The downfield shift is due to the deshielding effect of the adjacent chlorine atom.

-

The singlet at around 1.8 ppm corresponds to the six equivalent protons of the two methyl groups.

-

The absence of splitting (singlets) is because there are no adjacent protons to couple with.

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is expected to exhibit three signals, one for each unique carbon environment.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~75 | -C(CH₃)₂Cl |

| ~55 | -CH₂Cl |

| ~30 | -C(CH₃)₂Cl |

Interpretation:

-

The quaternary carbon atom bonded to a chlorine and two methyl groups is expected to have a chemical shift around 75 ppm.

-

The carbon of the chloromethyl group (-CH₂Cl) is expected to resonate at approximately 55 ppm.

-

The two equivalent methyl carbons are expected to appear at around 30 ppm.

NMR Logical Relationship Diagram:

Caption: Correlation between NMR signals and the molecular structure.

Conclusion

The combined application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a comprehensive and unambiguous characterization of this compound. The data presented in this guide, from the fragmentation pattern in the mass spectrum to the vibrational modes in the IR spectrum and the chemical shifts in the NMR spectra, collectively confirm the molecular structure and provide a reliable reference for future analytical work.

References

-

National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 117943, this compound. [Link]

-

SpectraBase. 1,2-Dichloro-2-methyl-propane. [Link]

Sources

1,2-dichloro-2-methylpropane ¹H NMR and ¹³C NMR spectra

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,2-dichloro-2-methylpropane

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound (CAS No. 594-37-6).[1] As a fundamental tool in molecular structure elucidation, NMR spectroscopy offers unparalleled insight into the chemical environment of individual atoms.[2][3] This document is intended for researchers and professionals in drug development and chemical sciences, offering not just spectral data but the underlying principles and experimental causality that govern the observed phenomena.

The Principle of NMR Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei, such as ¹H (proton) and ¹³C.[4] When placed in a strong external magnetic field, these nuclei can absorb energy from radiofrequency waves to transition between different spin states. The precise frequency required for this transition, known as the resonance frequency, is highly sensitive to the local electronic environment of the nucleus. This sensitivity is the foundation of NMR's power in structural chemistry.[2]

Four key pieces of information are extracted from an NMR spectrum to determine a molecule's structure:

-

Number of Signals: Indicates the number of chemically non-equivalent sets of nuclei.[5]

-

Chemical Shift (δ): The position of a signal on the x-axis (in ppm) reveals the electronic environment of the nuclei. Electron-withdrawing groups, such as halogens, "deshield" nuclei, causing their signals to appear at a higher chemical shift (downfield).[6]

-

Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal.

-

Multiplicity (Spin-Spin Splitting): The splitting of a signal into multiple peaks (e.g., a doublet, triplet) is caused by the influence of neighboring, non-equivalent nuclei. This pattern is described by the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons.[4]

Structural Analysis of this compound

To predict the NMR spectra, we must first analyze the molecule's structure to identify unique atomic environments.

Molecular Structure: C₄H₈Cl₂[1] IUPAC Name: this compound[1]

Caption: Molecular structure of this compound.

Proton (¹H) Environments

By examining the structure for symmetry, we can identify two distinct sets of protons:

-

Environment A (CH₂): Two protons on the carbon bonded to one chlorine atom (C1). These protons are chemically equivalent.

-

Environment B (2 x CH₃): Six protons of the two methyl groups. Due to free rotation around the C-C single bond, these two methyl groups are chemically equivalent, and the three protons within each group are also equivalent.

Therefore, the ¹H NMR spectrum is predicted to show two signals .

Carbon (¹³C) Environments

Similarly, we identify three distinct carbon environments:

-

Carbon 1 (CH₂Cl): The carbon atom bonded to one chlorine and two hydrogens.

-

Carbon 2 (C(CH₃)₂Cl): The quaternary carbon atom bonded to two methyl groups and one chlorine.

-

Carbons 3 & 4 (CH₃): The two equivalent methyl carbons.

Therefore, the ¹³C NMR spectrum is predicted to show three signals .

In-Depth Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is uniquely simple and illustrative of fundamental principles.

Predicted Spectral Data

| Signal Label | Proton Environment | Integration Ratio | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| A | -CH ₂Cl | 2 | ~3.8 - 4.0 | Singlet |

| B | -C(CH ₃)₂Cl | 6 | ~1.7 - 1.9 | Singlet |

Causality of Spectral Features

-

Chemical Shift:

-

Signal A (-CH₂Cl): These protons are directly attached to a carbon bearing an electronegative chlorine atom. Furthermore, the adjacent carbon is a quaternary center also bonded to a chlorine atom. This combined electron-withdrawing inductive effect strongly deshields the protons, shifting their signal significantly downfield to the ~3.8-4.0 ppm region.

-

Signal B (-C(CH₃)₂Cl): The six methyl protons are further from the electronegative chlorine atoms. While they experience a minor deshielding effect from the adjacent quaternary chlorinated carbon, they are significantly more shielded than the CH₂ protons, resulting in an upfield signal around 1.7-1.9 ppm.

-

-

Integration: The relative areas under signals A and B will be in a 2:6 ratio, which simplifies to 1:3, directly corresponding to the number of protons in each unique environment.

-

Multiplicity: A key diagnostic feature of this spectrum is the complete absence of spin-spin splitting.

-

The protons of the -CH₂Cl group (A) have no protons on the adjacent quaternary carbon. With n=0, the n+1 rule predicts a singlet (0+1=1).[4]

-

The protons of the two -CH₃ groups (B) also have no protons on the adjacent quaternary carbon. Again, with n=0, the n+1 rule predicts a singlet.

-

The resulting spectrum of two singlets is a powerful confirmation of the underlying carbon skeleton.

-

Caption: Relationship between carbon environments and predicted ¹³C NMR signals.

Experimental Protocol for NMR Spectrum Acquisition

This protocol describes a self-validating system for obtaining high-quality NMR spectra of this compound. Trustworthiness is ensured by adherence to standardized procedures for sample preparation and instrument calibration.

Materials and Equipment

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

Tetramethylsilane (TMS) - often pre-mixed in solvent

-

5 mm NMR tubes

-

Analytical balance

-

Pasteur pipette or micropipette

-

Vortex mixer

-

NMR Spectrometer (e.g., 400 MHz or higher)

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-75 mg for ¹³C NMR, into a clean, dry vial. [7][8]The higher concentration for ¹³C is necessary due to the low natural abundance of the ¹³C isotope.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS to the vial. [7]CDCl₃ is a common, versatile solvent for nonpolar organic compounds. [9]The deuterium signal is used by the spectrometer to "lock" the magnetic field, ensuring stability. [8] * Gently vortex the vial until the sample is fully dissolved. Ensure the solution is homogeneous and free of any solid particles, as suspended solids can degrade spectral quality by broadening peaks. [9]

-

-

Transfer to NMR Tube:

-

Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of 4-5 cm. [7]This specific height ensures the sample is correctly positioned within the instrument's detection coil.

-

Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) to remove any dust or fingerprints. [7]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into a spinner turbine and use a depth gauge to ensure correct positioning.

-

Place the sample into the NMR spectrometer.

-

Locking: The instrument will lock onto the deuterium signal of the CDCl₃ solvent to stabilize the field-frequency ratio.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming. This can be done manually or automatically to achieve narrow, symmetrical peak shapes.

-

Tuning: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal reception.

-

Acquisition:

-

For ¹H NMR , acquire 8 to 16 scans. The spectrum should be referenced to the TMS signal at 0.00 ppm. The residual CHCl₃ peak in the CDCl₃ solvent will appear at 7.26 ppm and can be used as a secondary reference. [9] * For ¹³C NMR , acquire a greater number of scans (e.g., 128 to 1024) using a standard proton-decoupled pulse sequence. The spectrum is referenced to the CDCl₃ solvent signal, which appears as a triplet at approximately 77.16 ppm.

-

-

Caption: Experimental workflow for NMR data acquisition.

Conclusion

The ¹H and ¹³C NMR spectra of this compound serve as a classic example of how fundamental NMR principles directly correlate with molecular structure. The ¹H spectrum is characterized by two singlets with a 1:3 integration ratio, a direct consequence of the molecule's symmetry and lack of adjacent protons for coupling. The ¹³C spectrum displays three distinct signals, with chemical shifts dictated by the strong deshielding effects of the chlorine substituents. By following a robust experimental protocol, these spectral features can be reliably obtained, providing unambiguous confirmation of the compound's structure.

References

- NMR Spectrum Acquisition.

- How To Prepare And Run An NMR Sample. Alwsci Blogs.

- Step-by-step procedure for NMR d

- The C-13 NMR spectrum of 1-chloro-2-methylpropane. Doc Brown's Chemistry.

- This compound.

- NMR Sample Preparation.

- NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge.

- 1,2-Dichloro-2-methyl-propane - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database.

- 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum. Doc Brown's Chemistry.

- 1-Chloro-2-methylpropane(513-36-0) 13C NMR spectrum. ChemicalBook.

- 1,2-Dichloro-2-methyl-propane - Optional[1H NMR] - Spectrum. SpectraBase.

- NMR spectroscopy - An Easy Introduction. Chemistry Steps.

- Draw the expected NMR spectra for 1,2-dichloropropane and assign the peak in the spectra. Chegg.

- Predict 13C carbon NMR spectra. NMRDB.org.

- NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Technology Networks.

- ¹H NMR Spectra and Interpret

- The C-13 NMR spectrum of 2-chloro-2-methylpropane. Doc Brown's Chemistry.

- Topic 2: Nuclear Magnetic Resonance (NMR). Memorial University of Newfoundland.

- Alkanes. OpenOChem Learn.

- Nuclear Magnetic Resonance Spectra of Alkanes. W.W. Norton.

- low/high resolution 1H proton nmr spectrum of 2-methylpropane. Doc Brown's Chemistry.

Sources

- 1. This compound | C4H8Cl2 | CID 117943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 3. Norton Ebook Reader [nerd.wwnorton.com]

- 4. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]

- 5. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to the Stability and Hazards of 1,2-Dichloro-2-methylpropane

Abstract

This technical guide provides a comprehensive analysis of the chemical stability, reactivity, and associated hazards of 1,2-dichloro-2-methylpropane (CAS No. 594-37-6). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on the compound's physical and chemical properties, thermal and hydrolytic stability, and key reactivity pathways. It further details toxicological and ecotoxicological concerns, drawing upon data from structurally similar compounds to inform a thorough risk assessment. This guide includes detailed protocols for safe handling, storage, disposal, and emergency management, emphasizing a proactive approach to safety in a laboratory and development setting.

Introduction and Chemical Identity

This compound, also known as isobutylene dichloride, is a chlorinated hydrocarbon featuring a tertiary carbon center bonded to one of the chlorine atoms. This structural motif is central to its chemical reactivity, governing its stability and the types of reactions it readily undergoes. While not as commercially prevalent as some of its isomers, such as 1,2-dichloropropane, its potential use as a reagent or intermediate in organic synthesis necessitates a thorough understanding of its properties and associated risks.

This guide moves beyond a simple recitation of safety data sheet (SDS) information. It aims to provide the causal "why" behind the hazards, grounded in the principles of physical organic chemistry. By understanding the mechanisms of its decomposition and reactivity, professionals can make more informed decisions regarding its use, storage, and the development of robust safety protocols.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are fundamental to understanding its behavior, volatility, and potential for exposure.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈Cl₂ | [1] |

| Molecular Weight | 127.01 g/mol | [1] |

| CAS Number | 594-37-6 | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 106.5 °C at 760 mmHg | [2] |

| Melting Point | -70.34 °C (estimate) | [2] |

| Flash Point | 15.6 °C | [2] |

| Density | 1.082 g/cm³ at 20 °C | [2] |

| Vapor Pressure | 32.9 mmHg at 25 °C | [2] |

| Solubility | Low solubility in water; soluble in organic solvents | [3], |

Chemical Stability and Reactivity Profile

The stability of this compound is dictated by the strength of its C-C and C-Cl bonds and its susceptibility to various reaction pathways. Under standard temperature and pressure, the compound is considered stable. However, its stability is compromised by heat, light, and the presence of certain chemical agents.

Thermal Stability and Decomposition

While specific kinetic parameters for the thermal decomposition of this compound are not extensively documented, the behavior of related chlorinated alkanes provides a strong predictive framework. Thermal stress will lead to the cleavage of the carbon-chlorine bonds. The presence of a tertiary carbon-chlorine bond suggests that this may be a point of initial weakness.

Upon combustion, the primary hazardous decomposition products are hydrogen chloride (HCl), carbon monoxide (CO), and carbon dioxide (CO₂). Incomplete combustion can also lead to the formation of phosgene (COCl₂), a highly toxic gas.

Caption: Thermal decomposition pathway of this compound.

Hydrolytic Stability

As a tertiary alkyl halide, this compound is susceptible to hydrolysis. The reaction proceeds via a unimolecular nucleophilic substitution (Sₙ1) mechanism.[4][5] This is a two-step process where the rate-determining step is the spontaneous dissociation of the tertiary chloride to form a relatively stable tertiary carbocation intermediate. This intermediate is then rapidly attacked by water, a weak nucleophile, to form an alcohol after deprotonation.